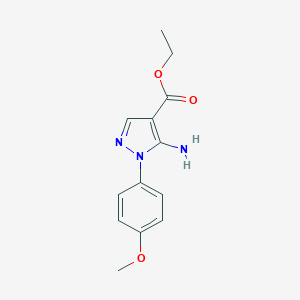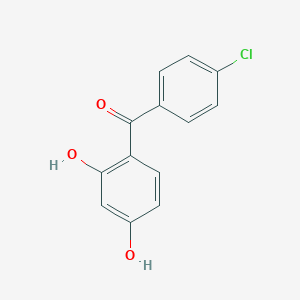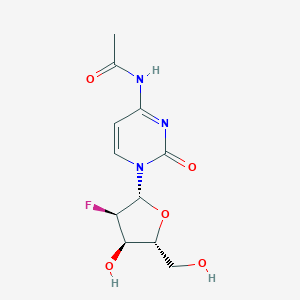
1-(3-Chlorphenyl)-N-methylethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-N-methylethanamine, also known as 3-Chloromethamphetamine or 3-Cl-MA, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von „1-(3-Chlorphenyl)-N-methylethanamin“, auch bekannt als „1-(3-chlorphenyl)ethylamin“, durchgeführt. Die Suchergebnisse liefern jedoch keine spezifischen Informationen zu dieser Verbindung oder ihren Anwendungen. Die Ergebnisse erwähnen verwandte Verbindungen und ihre Verwendung, wie z. B. 1-(3-Chlorphenyl)piperazin (mCPP), das für seine stimulierende und halluzinogene Wirkung bekannt ist , und ein Schiff-Base-Ligand
Wirkmechanismus
Target of Action
The primary target of 1-(3-Chlorophenyl)-N-methylethanamine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, and sleep .
Mode of Action
mCPP acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of receptor activation .
Biochemical Pathways
It is known that mcpp’s action on the 5-ht2c receptor can influence theserotoninergic system , potentially affecting mood and behavior
Pharmacokinetics
The pharmacokinetics of mCPP involve its absorption, distribution, metabolism, and excretion (ADME). This suggests that mCPP may share similar pharmacokinetic properties with trazodone, such as being metabolized by the liver enzyme CYP2D6 . .
Result of Action
The molecular and cellular effects of mCPP’s action are complex and can vary depending on the specific context. For example, mCPP has been found to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has been used for testing potential antimigraine medications . These effects are likely a result of mCPP’s action on the 5-HT2C receptor and its influence on serotonin neurotransmission.
Action Environment
The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect mCPP’s pharmacokinetics and pharmacodynamics through drug-drug interactions . Additionally, individual factors such as genetics can influence how a person metabolizes mCPP, potentially affecting its efficacy and side effects . More research is needed to fully understand how these and other environmental factors influence mCPP’s action.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUOJXAYGDGASL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588545 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149529-99-7 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

